molecular formula C9H8N2O2 B11913835 1-Acetyl-1,2-dihydro-4H-indazol-4-one CAS No. 65361-85-5

1-Acetyl-1,2-dihydro-4H-indazol-4-one

Cat. No.: B11913835
CAS No.: 65361-85-5
M. Wt: 176.17 g/mol
InChI Key: NRENIBFGGVDEDM-UHFFFAOYSA-N
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Description

1-Acetyl-1,2-dihydro-4H-indazol-4-one is a synthetically versatile indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole nucleus is a privileged scaffold in pharmacology, found in numerous FDA-approved drugs and clinical candidates targeting a range of diseases, particularly cancer . For instance, indazole-based compounds such as pazopanib and axitinib are used as tyrosine kinase inhibitors for renal cell carcinoma, while entrectinib is a tropomyosin receptor kinase (TRK) inhibitor . This specific dihydro-indazolone structure serves as a crucial precursor for synthesizing more complex, biologically active molecules. Research indicates that tetrahydroindazol-4-one analogues are investigated as inhibitors for various kinase targets . A high-throughput screen identified a 3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one derivative as a hit compound for inhibiting CDK2/cyclin complexes, which are key regulators of the cell cycle . Subsequent structure-activity relationship studies explored modifications to the core scaffold to improve potency and selectivity, highlighting the value of the indazol-4-one structure in developing enzyme inhibitors . Furthermore, novel indazole-4,9-dione conjugates have demonstrated promising in vitro antiproliferative activity against human cancer cell lines such as MCF-7 (breast adenocarcinoma), underscoring the potential of this chemical class in oncology research . The 1-acetyl group on the indazole ring enhances the molecule's utility as a building block, allowing for further chemical modifications and library synthesis. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65361-85-5

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

1-(4-hydroxyindazol-1-yl)ethanone

InChI

InChI=1S/C9H8N2O2/c1-6(12)11-8-3-2-4-9(13)7(8)5-10-11/h2-5,13H,1H3

InChI Key

NRENIBFGGVDEDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=N1)C(=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for 1 Acetyl 1,2 Dihydro 4h Indazol 4 One and Analogues

Classical Approaches to the Indazolone Scaffold

Traditional methods for synthesizing the indazolone core have been the bedrock of indazole chemistry for decades. These approaches typically rely on the formation of the pyrazole (B372694) ring fused to a cyclohexanone or benzene (B151609) ring through well-established cyclization and condensation reactions.

Cyclization Reactions Involving Hydrazine (B178648) Derivatives and Diketones

One of the most fundamental and widely used methods for constructing the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold involves the cyclization reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, such as 1,3-cyclohexanedione (B196179) or its derivatives. This reaction is a variation of the Knorr pyrazole synthesis.

The process begins with the condensation of hydrazine hydrate with a suitable diketone. For instance, the reaction with 1,3-cyclohexanedione yields the parent 1,5,6,7-tetrahydro-4H-indazol-4-one. The mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the final bicyclic indazolone product. This method is highly effective for creating the basic, unsaturated six-membered ring portion of the target molecule's scaffold.

Condensation Reactions in Indazolone Formation

Intramolecular condensation reactions provide another classical route to the indazolone core. A notable example involves the base-mediated in situ conversion of o-nitrobenzyl alcohols to o-nitrosobenzaldehydes, which can then react with primary amines to form indazolones. researchgate.net This approach builds the heterocyclic ring through a different bond-forming strategy compared to the hydrazine/diketone method.

Another sophisticated condensation strategy is the Friedel-Crafts cyclization of blocked (masked) N-isocyanates. acs.orgorganic-chemistry.org This method involves the use of N-isocyanate precursors that release the reactive isocyanate species under controlled conditions, which then undergoes an intramolecular electrophilic aromatic substitution to form the indazolone ring. acs.orgorganic-chemistry.org This technique is particularly useful for constructing indazolones with an aromatic six-membered ring.

Strategies for Substituted Indazolone Synthesis

The synthesis of substituted indazolones using classical methods is achieved by employing appropriately substituted starting materials. The structural diversity of the final product is dictated by the choice of precursors.

Using Substituted Hydrazines: Introducing substituents on the nitrogen atom of the hydrazine (e.g., phenylhydrazine or methylhydrazine) leads to N-substituted indazolones.

Using Substituted Diketones: Employing derivatives of 1,3-cyclohexanedione, such as 5,5-dimethyl-1,3-cyclohexanedione (dimedone), results in indazolones with substituents on the carbocyclic ring. nih.gov

This modular approach allows for the systematic synthesis of a library of indazolone analogues, which can then be used in subsequent reactions, such as N-acylation, to produce a wide range of derivatives.

Modern Synthetic Strategies for Acetylated Indazolones

While classical methods are robust for creating the basic scaffold, modern synthetic strategies offer enhanced efficiency, control, and access to novel structures. These include advanced methods for the crucial N-acylation step and metal-catalyzed reactions for scaffold construction.

N-Acylation Reactions and Regioselectivity Considerations

The final step in the synthesis of 1-Acetyl-1,2-dihydro-4H-indazol-4-one is the introduction of the acetyl group onto the indazolone nitrogen. This N-acylation is typically performed using an acylating agent like acetic anhydride (B1165640) or acetyl chloride. sigmaaldrich.compolimi.it A key challenge in this step is controlling the regioselectivity, as the indazolone scaffold, such as 1,5,6,7-tetrahydro-4H-indazol-4-one, has two possible nitrogen atoms for acylation (N1 and N2). nih.gov

The reaction can lead to a mixture of two isomers: the N1-acylated and the N2-acylated product. nih.gov However, studies have shown that N1-acylation is often favored. The N1-substituted regioisomer is generally considered the more thermodynamically stable product. nih.gov It is suggested that even if the N2-acylindazole forms initially, it can isomerize to the more stable N1 regioisomer under certain conditions. nih.gov

To achieve high selectivity, various methods have been developed. An electrochemical approach, for instance, allows for the selective N1-acylation of indazoles with acid anhydrides. organic-chemistry.org This method involves the reduction of the indazole to an indazole anion, which then reacts with the anhydride to selectively yield the N1 product. organic-chemistry.org This base-free and catalyst-free method is an environmentally friendly alternative to traditional base-assisted procedures. organic-chemistry.org

ReactionReagentConditionsSelectivityYield
N-AcylationAcetic AnhydridePyridine, Room TempVariableGood
Electrochemical N-AcylationAcetic AnhydrideConstant CurrentComplete N1up to 82% organic-chemistry.org

Metal-Catalyzed Annulation and C-H Functionalization Routes

Modern organometallic chemistry has introduced powerful tools for constructing the indazole ring system. Metal-catalyzed annulation and C-H functionalization reactions provide efficient and atom-economical alternatives to classical methods.

For example, copper-catalyzed coupling reactions of 2-halobenzonitriles with hydrazine derivatives can produce substituted 3-aminoindazoles through a cascade process. organic-chemistry.org Another advanced approach involves the [3+2] annulation between arynes and hydrazones to construct the 1H-indazole skeleton. organic-chemistry.org Rhodium(III)-catalyzed C-H bond activation has also been utilized in cascade reactions to synthesize complex indazolo[3,2-a]isoquinoline derivatives, showcasing the power of these methods to build structurally diverse products from simple substrates. researchgate.net These modern techniques often provide access to substituted indazoles that are difficult to prepare using classical routes, thereby expanding the scope of accessible acetylated indazolone analogues.

Domino and Multicomponent Reactions for Indazolone Ring Systems

Domino and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. These approaches have been successfully applied to the synthesis of indazolone ring systems.

One notable example involves a three-component domino reaction for the synthesis of pyrazolyl-tetrahydroindazolones. This method utilizes arylhydrazine, dimedone, and a pyrazole aldehyde in the presence of L-proline as a catalyst and polyethylene glycol-400 (PEG-400) as a green solvent under microwave irradiation. This approach provides good to excellent yields and benefits from shorter reaction times and simple work-up procedures. researchgate.net The catalyst and solvent can also be recycled, adding to the environmental friendliness of the protocol. researchgate.net

The development of MCRs for constructing diverse heterocyclic scaffolds is a burgeoning area of research. These reactions allow for the rapid generation of molecular complexity from simple and readily available starting materials. nih.govnih.gov The strategic design of domino sequences enables the formation of multiple bonds and stereocenters in a single pot, leading to the efficient synthesis of complex molecules like functionalized indazolones.

Photochemical and Light-Promoted Synthetic Pathways

Photochemical methods provide a mild and often highly selective alternative to traditional thermal reactions for the synthesis of indazolone derivatives. These light-promoted pathways frequently proceed at room temperature and can offer unique reactivity patterns.

A key intermediate in several indazolone syntheses is o-nitrosobenzaldehyde. This reactive species can be generated in situ from o-nitrobenzyl alcohols through photochemical means. organic-chemistry.orgucdavis.edu This approach has been utilized for the construction of 1,2-dihydro-3H-indazol-3-ones in an aqueous solvent at room temperature. organic-chemistry.orgucdavis.edu The use of UV light facilitates the conversion of the o-nitrobenzyl alcohol to the corresponding aci-nitro species, which then rearranges to the reactive o-nitrosobenzaldehyde. ucdavis.edu This intermediate can then react with primary amines to form the desired indazolone ring system. ucdavis.edunih.gov

Researchers have developed rapid and efficient photochemical cyclization reactions in aqueous media for the synthesis of 2-N-substituted indazolones. nih.gov These methods are often compatible with a broad range of substrates, including those with halide substituents, which can be sensitive under other reaction conditions. nih.gov The reactions can be highly efficient, with some protocols reporting near-quantitative yields in a matter of minutes under UV light activation. researchgate.net A photocatalyst-free method for the synthesis of 1,2-dihydro-3H-indazol-3-one derivatives from (2-nitroaryl)methanol and amines has also been developed, proceeding efficiently under a CO2 atmosphere with UV light irradiation. nih.gov

Table 1: Comparison of Reaction Conditions for Photochemical Indazolone Synthesis

ParameterMethod 1Method 2
Starting Materials o-nitrobenzyl alcohol, primary amine(2-nitroaryl)methanol, amine
Key Intermediate o-nitrosobenzaldehydeNot explicitly stated
Solvent AqueousNot specified (CO2 atmosphere)
Temperature Room TemperatureRoom Temperature
Catalyst None (photocatalyst-free)None (photocatalyst-free)
Irradiation UV lightUV light
Atmosphere AirCO2 (1.0 atm, flow)
Advantages Mild, convenientMild, operationally simple

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.orgnih.gov This technology has been effectively applied to the synthesis of various heterocyclic compounds, including indazolone derivatives.

The application of microwave irradiation in the aforementioned L-proline catalyzed three-component domino reaction for pyrazolyl-tetrahydroindazolones significantly reduces the reaction time. researchgate.net Microwave heating provides rapid and uniform heating of the reaction mixture, which can enhance reaction rates and improve product yields. ajrconline.org

Microwave-assisted synthesis is considered a green chemistry approach as it often reduces energy consumption and the use of volatile organic solvents. ajrconline.orgnih.gov For instance, a one-pot, three-component Hantzsch condensation reaction for the synthesis of 1,4-dihydropyridine nucleoside analogues has been successfully carried out under solvent-free conditions using microwave irradiation, resulting in very high yields and a simple workup. nih.gov This highlights the potential for developing environmentally benign and efficient syntheses of complex molecules like this compound and its analogues.

Precursor Chemistry for this compound Synthesis

The selection of appropriate starting materials is crucial for the successful synthesis of this compound. Various precursors have been explored, each offering distinct advantages in terms of availability, reactivity, and the ability to introduce specific substituents.

Utilization of o-Nitrobenzyl Alcohols and Related Intermediates

o-Nitrobenzyl alcohols are versatile precursors for the synthesis of indazolones. organic-chemistry.orgacs.orgaub.edu.lbescholarship.org A concise, one-step route to 2-substituted indazolones involves the reaction of primary alkyl amines with o-nitrobenzyl alcohols. acs.orgaub.edu.lbescholarship.org The key step in this process is the base-mediated in situ conversion of the o-nitrobenzyl alcohol to o-nitrosobenzaldehyde. organic-chemistry.orgacs.orgaub.edu.lbescholarship.org This transformation can be achieved under relatively harsh conditions using a strong base like potassium hydroxide (B78521) at elevated temperatures, or more mildly through photochemical methods as previously discussed. ucdavis.edu

The reactivity of the in situ generated o-nitrosobenzaldehyde can be modulated to favor the formation of the indazolone ring system. acs.orgaub.edu.lbescholarship.org This methodology has been shown to be scalable and tolerates a range of substituents on both the o-nitrobenzyl alcohol and the primary amine. acs.org

Role of Hydrazones and Pyrazole Derivatives

Hydrazones and pyrazole derivatives serve as important building blocks in heterocyclic synthesis, including the construction of the indazolone scaffold. Pyrazole-hydrazone derivatives have been synthesized and investigated for their biological activities. scilit.comnih.gov

In the context of indazolone synthesis, pyrazole aldehydes can be utilized as one of the key components in multicomponent reactions. For example, the L-proline catalyzed domino reaction mentioned earlier employs a 1,3-diaryl-1H-pyrazole-4-carbaldehyde as a precursor to afford pyrazolyl-tetrahydroindazolones. researchgate.net Furthermore, the reaction of diphenylhydrazonoyl chloride with dihydroindazolones can lead to the formation of pyrazoles that are spiro-linked with the indazolone core. researchgate.net The use of sulfonyl hydrazones has also been explored for the synthesis of pyrazole derivatives under transition-metal-free conditions, showcasing the versatility of hydrazones in heterocyclic chemistry. rsc.org

Application of Cyclohexanone Derivatives and Triketones

Cyclohexanone derivatives and related β-dicarbonyl compounds are valuable precursors for constructing the six-membered ring of the indazolone system. Specifically, 1,3-cyclohexanedione and its derivatives are versatile reagents due to the reactivity of their dicarbonyl groups and the active methylene (B1212753) group. researchgate.net

The synthesis of various heterocyclic compounds can be achieved through reactions involving cyclohexanediones. For instance, the reaction of ethyl 2-oxocyclohexane-1-carboxylate with various diamines and hydrazines can lead to the formation of fused heterocyclic systems. utripoli.edu.ly In some cases, the reaction can yield pyrazolone derivatives. utripoli.edu.ly

Furthermore, β-triketones, which can be synthesized from precursors like 4-hydroxycyclohexane-1,3-dione, are also relevant to this area of synthesis. semanticscholar.org The general reactivity of these cyclic diones and triketones allows for their use in condensation reactions with hydrazine derivatives to form the pyrazole portion of the indazolone ring system.

Table 2: Precursors for Indazolone Synthesis

Precursor ClassSpecific Example(s)Resulting Indazolone Feature
o-Nitrobenzyl Alcohols o-Nitrobenzyl alcoholForms the benzene and part of the pyrazole ring
Hydrazones/Pyrazoles Phenylhydrazine, Pyrazole aldehydesProvides the N-N bond and substituents on the pyrazole ring
Cyclohexanone Derivatives 1,3-Cyclohexanedione, DimedoneForms the cyclohexene ring of tetrahydroindazolones
Triketones 2-Acyl-cyclohexane-1,3-dionesCan be precursors to the cyclohexanone portion

Control of Regioselectivity in Indazolone Synthesis

The regioselectivity of N-substitution in indazolone synthesis is a pivotal aspect that dictates the final molecular architecture and, consequently, the biological activity of the target compounds. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two distinct regioisomers upon reaction with electrophiles. The selective functionalization of one nitrogen over the other is a significant challenge that has been the subject of extensive research.

The ratio of N1 to N2 substituted products in the synthesis of indazolones and their analogues is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions employed.

Steric Hindrance: The steric bulk of both the substituent on the indazole ring and the incoming electrophile plays a crucial role in determining the site of substitution. Generally, the N1 position is less sterically hindered than the N2 position, which is flanked by the benzene ring. Consequently, bulkier electrophiles tend to favor substitution at the N1 position. For instance, in the N-alkylation of 3-substituted indazoles, an increase in the steric hindrance of the substituent at the 3-position leads to a higher proportion of the N1-alkylated product.

Electronic Effects: The electronic nature of the substituents on the indazole ring can significantly influence the nucleophilicity of the N1 and N2 atoms. Electron-withdrawing groups on the benzene ring of the indazole can modulate the electron density at the nitrogen atoms, thereby affecting the regioselectivity of the reaction.

Reaction Conditions: The choice of base, solvent, and temperature can have a profound impact on the N1/N2 ratio.

Base: The nature of the base used for the deprotonation of the indazole can influence the position of the resulting anion and, consequently, the site of electrophilic attack.

Solvent: The polarity of the solvent can affect the solvation of the indazole anion and the electrophile, thereby influencing the reaction pathway. For example, in the N-arylation of indazoles, polar aprotic solvents like DMF and DMSO have been shown to favor the formation of the N1 isomer.

Temperature: Reaction temperature can also be a determining factor. In some cases, thermodynamic and kinetic control can lead to different product distributions. For example, in the arylation of 1H-indazole, lower temperatures have been found to favor the formation of the N2-arylated product, while higher temperatures favor the N1 isomer.

A summary of factors influencing N-substitution patterns is presented in the table below.

FactorInfluence on N-SubstitutionExample
Steric Hindrance Bulkier substituents on the indazole or the electrophile favor N1 substitution.Increased steric hindrance at the 3-position of indazole leads to a higher yield of the N1-alkylated product.
Electronic Effects Electron-withdrawing groups on the indazole ring can alter the nucleophilicity of N1 and N2.
Reaction Conditions The choice of base, solvent, and temperature can significantly alter the N1/N2 product ratio.Polar aprotic solvents favor N1-arylation, while lower temperatures can favor N2-arylation.

Given the frequent co-formation of N1 and N2 isomers, their efficient separation and unambiguous characterization are essential steps in the synthetic protocol.

Separation Techniques: The most common method for separating N1 and N2 substituted indazolone isomers is column chromatography on silica gel. The difference in polarity between the two isomers often allows for their effective separation. The N2-substituted isomers are generally more polar than their N1 counterparts, leading to a stronger retention on the silica gel column.

Characterization Methods: Once separated, the structural elucidation of each isomer is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between N1 and N2 isomers. The chemical shifts of the protons and carbons in the indazole ring are sensitive to the position of the substituent. For instance, the chemical shift of the proton at the 3-position (H-3) is often diagnostic. In N1-substituted indazoles, the H-3 signal typically appears at a lower field compared to the corresponding N2-substituted isomer. Furthermore, long-range heteronuclear multiple bond correlation (HMBC) experiments can provide definitive evidence for the site of substitution by showing correlations between the substituent and the atoms of the indazole core.

X-ray Crystallography: In cases where NMR data is ambiguous, single-crystal X-ray diffraction provides unequivocal proof of the molecular structure, confirming the position of the substituent on the indazole ring.

The table below summarizes the common techniques for the separation and characterization of indazolone isomers.

TechniqueApplicationKey Differentiators
Column Chromatography Separation of N1 and N2 isomers.N2 isomers are generally more polar and have longer retention times on silica gel.
¹H and ¹³C NMR Structural elucidation and isomer identification.Differences in chemical shifts, particularly for the H-3 proton.
HMBC NMR Definitive confirmation of the substitution site.Shows long-range correlations between the substituent and the indazole ring.
X-ray Crystallography Unambiguous determination of the molecular structure.Provides a definitive 3D structure of the isomer.

Reaction Mechanisms and Chemical Transformations of 1 Acetyl 1,2 Dihydro 4h Indazol 4 One

Mechanistic Insights into Indazolone Formation Reactions

The synthesis of the indazolone core, a key structural motif, can be achieved through various strategic approaches, often involving intramolecular cyclization, cascade reactions, and the participation of key intermediates.

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a fundamental strategy for the construction of the indazolone ring system. These reactions typically involve the formation of a new nitrogen-nitrogen or carbon-nitrogen bond within a single molecule, leading to the fused heterocyclic structure.

One common approach involves the cyclization of ortho-substituted nitroarenes. For instance, the reduction of a nitro group to a nitroso or amino group can initiate a cyclization cascade. The presence of a suitably positioned side chain, capable of acting as a nucleophile, facilitates the ring-closing step. The choice of reagents and reaction conditions can influence the specific cyclization pathway and the final product.

Transition metal catalysis plays a significant role in modern synthetic methods for indazole formation. For example, copper-catalyzed [3+2] annulation reactions between hydrazones and cyclic enones provide a route to fused pyrazoles, including indazolone derivatives. researchgate.net Similarly, palladium-catalyzed intramolecular cyclization of aniline-tethered alkynyl cyclohexadienones has been employed in the synthesis of related heterocyclic systems. mdpi.com The mechanism of these metal-catalyzed reactions often involves the formation of a key metal-intermediate, which facilitates the crucial bond-forming steps. mdpi.com

Furthermore, metal-free conditions have also been developed. For example, base-mediated in situ conversion of o-nitrobenzyl alcohols to o-nitrosobenzaldehydes can lead to the formation of 1,2-dihydro-3H-indazol-3-ones. organic-chemistry.org Photochemical methods, generating reactive intermediates from o-nitrobenzyl alcohols, also provide a pathway to these structures under mild conditions. organic-chemistry.org

Cascade Reactions and Rearrangements

A notable example is the synthesis of indazole acetic acid derivatives through a cascade N-N bond forming reaction. Heating 3-amino-3-(2-nitroaryl)propanoic acids with a suitable nucleophile and base initiates a sequence of reactions, including cyclization and rearrangement, to yield the indazole scaffold. diva-portal.org

The formation of indazolones from o-nitrobenzyl alcohols can proceed through a cascade involving an in-situ generated o-nitrosobenzaldehyde intermediate. organic-chemistry.org This intermediate then undergoes further reactions to form the final indazolone product.

Rearrangements can also be integral to the formation of the indazolone core. For instance, certain synthetic routes may involve sigmatropic rearrangements or other molecular reorganizations to arrive at the thermodynamically stable indazole structure.

Role of Intermediates in Reaction Sequences

The formation of 1-Acetyl-1,2-dihydro-4H-indazol-4-one and related indazolones proceeds through a series of reactive intermediates that are often transient and not isolated. Understanding the nature and reactivity of these intermediates is crucial for elucidating the reaction mechanism.

In many indazolone syntheses starting from nitroarenes, nitrosoarenes are key intermediates. These are typically formed by the partial reduction of the nitro group and are highly reactive electrophiles, readily participating in subsequent cyclization steps. organic-chemistry.org

Nitrogen-centered radicals can also play a role, particularly in oxidative C-H amination reactions mediated by metal catalysts like silver(I). nih.gov These radicals can undergo rapid intramolecular C-N bond formation to construct the heterocyclic ring. nih.gov

In reactions involving hydrazones, diazo compounds can be generated in situ. These can then undergo 1,3-dipolar cycloaddition reactions with arynes to form the indazole ring system. organic-chemistry.org

Zwitterionic species have been proposed as intermediates in the addition of azoles to carbonyl compounds under neutral conditions. acs.org In the context of indazolone synthesis, such intermediates could be involved in the ring-forming steps.

The table below summarizes key intermediates and their roles in indazolone formation.

IntermediatePrecursor/Reaction TypeRole in Indazolone Formation
o-NitrosobenzaldehydeBase-mediated or photochemical reaction of o-nitrobenzyl alcoholsActs as a reactive electrophile for cyclization. organic-chemistry.org
Nitrogen-Centered RadicalSilver(I)-mediated oxidative C-H aminationUndergoes rapid intramolecular C-N bond formation. nih.gov
Diazo CompoundsIn situ generation from N-tosylhydrazonesParticipates in 1,3-dipolar cycloaddition with arynes. organic-chemistry.org
ZwitterionsAddition of azoles to carbonylsProposed intermediates in ring-forming steps under neutral conditions. acs.org

Chemical Reactivity of the this compound Moiety

The reactivity of the this compound molecule is characterized by the presence of both electrophilic and nucleophilic centers within its indazolone core, as well as its susceptibility to oxidation and reduction reactions.

Electrophilic and Nucleophilic Reactions of the Indazolone Core

The indazolone core of this compound possesses sites that can react with both electrophiles and nucleophiles. The nitrogen atoms of the pyrazole (B372694) ring can exhibit nucleophilic character, particularly the N2 atom, although the acetyl group at N1 reduces its nucleophilicity. The carbonyl group at C4 is a key electrophilic center, susceptible to attack by nucleophiles.

The iminic N(3) position in related isothiosemicarbazonium systems has been identified as the most nucleophilic site, suggesting its potential reactivity in the indazolone ring. acs.org The addition of various nucleophiles to the carbonyl group is a common transformation. For instance, aldol (B89426) reactions can be performed on related 4H-indazol-4-ones. researchgate.net

The benzene (B151609) ring portion of the indazolone can undergo electrophilic aromatic substitution reactions, with the position of substitution being directed by the existing substituents.

Oxidation and Reduction Pathways

The this compound moiety can undergo both oxidation and reduction reactions, targeting different parts of the molecule. The dihydro-indazolone ring is susceptible to oxidation, which can lead to the formation of the corresponding aromatic indazolone.

Conversely, the carbonyl group at the 4-position can be reduced to a hydroxyl group using various reducing agents. This transformation introduces a new functional group and a chiral center, opening up possibilities for further synthetic modifications.

The following table provides a summary of the chemical reactivity of the this compound moiety.

Reaction TypeReagent/ConditionsProduct Type
Nucleophilic AdditionNucleophiles (e.g., in Aldol reaction)Addition to the C4-carbonyl group. researchgate.net
Electrophilic Aromatic SubstitutionElectrophilesSubstitution on the benzene ring.
OxidationOxidizing agentsAromatization of the dihydro-indazolone ring.
ReductionReducing agentsReduction of the C4-carbonyl to a hydroxyl group.
DeacetylationHydrolytic conditionsRemoval of the N1-acetyl group. societechimiquedefrance.fr

Substitution Reactions at Nitrogen and Carbon Centers

The chemical reactivity of this compound is characterized by the potential for substitution reactions at its nitrogen and carbon centers. The indazolone core, being a bicyclic aromatic system, presents multiple sites for electrophilic and nucleophilic attack. The presence of an acetyl group on one of the nitrogen atoms and a keto-enol tautomerism possibility further diversifies its reactivity profile.

Nitrogen Centers: The indazole ring system contains two nitrogen atoms, N1 and N2. In the parent 1,5,6,7-tetrahydro-4H-indazol-4-one, acylation and alkylation reactions can lead to a mixture of N1 and N2 isomers. The distribution of these isomers is often unequal, with one form being favored over the other. For this compound, the N1 position is already occupied by an acetyl group. This directs further substitution to the N2 position. However, the stability of the acetyl group on N1 can be influenced by reaction conditions, and a competing N1-deacetylation followed by N2-acylation could be envisaged, leading to the isomeric 2-acetyl-1,2-dihydro-4H-indazol-4-one.

Carbon Centers: The primary sites for substitution on the carbon skeleton of the indazolone ring are the positions activated by the electron-donating or withdrawing groups. The C3, C5, C6, and C7 positions on the indazole ring are potential sites for electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The reactivity of these positions is influenced by the electron distribution within the aromatic system, which is in turn affected by the acetyl and carbonyl groups. The methylene (B1212753) groups at C5, C6, and C7 of related tetrahydroindazolones are also potential sites for reactions such as oxidation or functionalization.

Illustrative substitution reactions are presented in the table below. It is important to note that these represent potential transformations based on the known reactivity of the indazolone scaffold, and specific experimental data for this compound may not be extensively reported.

Reaction TypeReagentPosition of SubstitutionPotential Product
AlkylationAlkyl halide (e.g., CH₃I) in the presence of a baseN21-Acetyl-2-alkyl-1,2-dihydro-4H-indazol-4-one
HalogenationN-Bromosuccinimide (NBS)C3, C5, or C7Bromo-substituted derivatives
NitrationHNO₃/H₂SO₄C3, C5, or C7Nitro-substituted derivatives

Degradation and Stability Studies

The stability of indazolone derivatives is a critical parameter, particularly for their potential application in various fields. Degradation can occur through several pathways, including hydrolysis and oxidation, leading to a loss of the compound's integrity and activity.

Studies on structurally related 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have provided insights into their stability. For instance, the stability of these compounds has been assessed in aqueous buffers and human plasma. Some derivatives have been found to have reasonable stability in aqueous buffer, with half-lives exceeding one hour.

However, the stability can be significantly influenced by the nature of the substituents on the indazolone core. For example, certain isomer pairs of substituted 1,5,6,7-tetrahydro-4H-indazol-4-ones have shown rapid degradation in human plasma, with a half-life as short as 6 minutes for both isomers. This suggests that enzymatic degradation, in addition to chemical hydrolysis, may play a crucial role in the breakdown of these compounds in biological media.

The following table summarizes the stability data for related indazolone derivatives, which can provide an indication of the expected stability profile for this compound.

Compound ClassMediumHalf-life (t₁/₂)Reference
Substituted 1,5,6,7-tetrahydro-4H-indazol-4-onesAqueous Buffer> 1 hour
Isomer pair 6a/7a (substituted 1,5,6,7-tetrahydro-4H-indazol-4-ones)Human Plasma~ 6 minutes
Isomer pair 6d/7d (substituted 1,5,6,7-tetrahydro-4H-indazol-4-ones)Human PlasmaStable over incubation times

These findings underscore the importance of targeted structural modifications to enhance the stability of indazolone-based compounds for specific applications.

Theoretical and Computational Studies on 1 Acetyl 1,2 Dihydro 4h Indazol 4 One

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as powerful tools in the theoretical investigation of 1-Acetyl-1,2-dihydro-4H-indazol-4-one, providing deep insights into its electronic structure, stability, and reactivity. These computational methods allow for the examination of molecular properties that may be difficult or impossible to determine experimentally.

Semi-Empirical Methods in Conformational and Electronic Structure Analysis

Semi-empirical methods, which are based on the Hartree-Fock formalism but include approximations and empirical parameters, offer a computationally less expensive alternative to ab initio methods for large molecules. uomustansiriyah.edu.iqwikipedia.orgststephens.net.in Methods like AM1, PM3, and MNDO are commonly used. uni-muenchen.dempg.de These methods are particularly useful for performing conformational analysis and studying the electronic structure of molecules like this compound. psu.edu

These methods simplify calculations by neglecting certain integrals and using parameters derived from experimental data to compensate for the approximations. ststephens.net.inmpg.de While faster, the accuracy of semi-empirical methods can be variable and depends on whether the molecule under study is similar to those used in the method's parameterization. ststephens.net.in Despite this, they have been successfully applied to study tautomeric equilibria in compounds containing an amidine group, such as imidazoles, by calculating the heats of formation of different tautomers. researchgate.net

Tautomerism in Indazolone Systems

Tautomerism is a significant feature of indazolone systems, where the molecule can exist in different isomeric forms that can interconvert. psu.eduresearchgate.net This phenomenon is crucial as the predominant tautomer can influence the compound's chemical and biological properties. researchgate.net

Energetic Landscape of Tautomeric Forms (1H, 2H, 3H)

Indazoles can exist in three main tautomeric forms: 1H, 2H, and 3H. researchgate.net The relative stability of these tautomers is determined by their energy differences. researchgate.net Generally, the 1H-indazole tautomer is thermodynamically more stable and therefore more abundant than the 2H-indazole form. researchgate.net The 3H-indazole is less common. researchgate.net

Computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have shown that theoretical calculations at different levels, from semi-empirical to DFT, can successfully predict the most stable tautomer, which is consistent with experimental data. nih.gov For indazolinone itself, the oxo-form (corresponding to the 4-keto group in this compound) is found to be the dominant tautomer in aqueous solution, with the benzenoid hydroxy tautomer being the next most significant. lookchem.com The quinonoid form is generally much less favored. psu.edu The equilibrium between these tautomers is influenced by factors like the solvent. nih.govyoutube.com

Table 2: General Stability Order of Indazole Tautomers

TautomerGeneral StabilityStructural Feature
1H-Indazole Most StableBenzenoid form
2H-Indazole Less StableQuinonoid form
3H-Indazole Least Common-

Influence of Substituents on Tautomeric Equilibrium

Substituents on the indazolone ring can significantly influence the tautomeric equilibrium. nih.govresearchgate.net The electronic nature of the substituent, whether it is electron-donating or electron-withdrawing, can alter the relative stabilities of the different tautomeric forms. researchgate.net For example, studies on substituted adenines have shown that substituents can change the preferred tautomeric form compared to the unsubstituted molecule. researchgate.net

The position of the substituent also plays a critical role. nih.gov In the case of this compound, the acetyl group at the N1 position will have a specific electronic effect that influences the tautomeric balance. The solvent environment further modulates the effect of the substituent on the tautomeric equilibrium. nih.govnih.gov Polar solvents can stabilize more polar tautomers, shifting the equilibrium. youtube.comnih.gov Theoretical studies have been used to investigate these substituent effects, providing insights into how the tautomeric preferences of indazolone derivatives can be tuned. researchgate.net

Computational Studies on Molecular Interactions and Binding

Computational methods are instrumental in predicting how a molecule like this compound might interact with biological targets. These techniques are widely applied to the broader class of indazole derivatives to guide drug discovery efforts. nih.govnih.govresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. rsc.org For indazole derivatives, docking studies have been crucial in identifying potential protein targets and elucidating key binding interactions. For instance, various indazole derivatives have been docked into the active sites of enzymes like HIF-1α, aromatase, and various kinases to assess their inhibitory potential. nih.govderpharmachemica.com These studies typically show that the indazole core can form crucial hydrogen bonds and hydrophobic interactions with amino acid residues. In a study on indazole derivatives as anti-breast cancer agents, docking into the aromatase enzyme revealed that interactions with residues like Arg115 and Met374 were critical for binding. derpharmachemica.com Similarly, docking of indazole derivatives into the VEGFR2 kinase has shown hydrogen bonding with the backbone of residues in the hinge region, such as Glu917. mdpi.com

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the interactions than static docking. nih.gov MD simulations have been applied to indazole derivatives to assess the stability of the docked pose and the persistence of key interactions. nih.govrsc.org For example, an MD simulation of a potent indazole derivative bound to HIF-1α demonstrated that the complex remained stable throughout the simulation, confirming the viability of the binding mode predicted by docking. nih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during the simulation can indicate the stability of the ligand in the binding pocket and the flexibility of the protein, respectively. rsc.org

Predicting the binding affinity of a ligand to its target is a primary goal of computational drug design. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular post-docking or post-MD simulation technique used to estimate the free energy of binding. rsc.orgfrontiersin.org This method calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. frontiersin.org Studies on various ligand-protein systems, including those involving heterocyclic compounds analogous to indazoles, have used MM/GBSA to rank potential inhibitors and correlate computational predictions with experimental affinities. rsc.org While powerful, the accuracy of MM/GBSA can be system-dependent and influenced by calculation parameters. frontiersin.org Alchemical Absolute Binding Free Energy (ABFE) represents a more rigorous, though computationally expensive, method for predicting binding affinity.

Structure-Activity Relationship (SAR) Derivations via Computational Methods

Computational methods are pivotal in establishing Structure-Activity Relationships (SAR), which link the chemical structure of a compound to its biological activity.

Computational SAR studies guide the design of new, more potent analogs. For the indazole class, these studies have been instrumental in optimizing lead compounds. nih.govnih.govnih.govmdpi.com By analyzing the results of docking and QSAR (Quantitative Structure-Activity Relationship) studies on a series of indazole derivatives, researchers can identify which functional groups and substitution patterns enhance or diminish activity. nih.govnih.gov For example, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have generated contour maps that indicate where steric bulk or electrostatic modifications are likely to improve binding affinity. nih.gov This information allows for the rational design of new derivatives with improved potency and selectivity. Fragment-led de novo design and scaffold hopping are other computational strategies that have been successfully used to develop novel indazole-based inhibitors for targets like FGFR kinases. nih.govmdpi.com These approaches could be applied to this compound to explore modifications that could enhance its potential as a bioactive molecule.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a mathematical framework to correlate the chemical structure of a compound with its biological activity. For the scaffold represented by this compound, QSAR models can be instrumental in predicting the activity of novel derivatives, thereby guiding the synthesis of more potent and selective analogues. These models are built upon the principle that the biological effect of a molecule is a function of its physicochemical properties and structural features.

In the realm of indazole derivatives, QSAR studies have been successfully employed to elucidate the structural requirements for various biological activities. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to series of indazole-containing compounds to understand their interactions with specific biological targets. nih.gov These studies typically involve the generation of a dataset of molecules with known activities, followed by the calculation of various molecular descriptors.

A notable example is the QSAR study on a series of 3-amino-1H-indazoles as inhibitors of glycogen (B147801) synthase kinase 3 beta (GSK3β). nih.gov In this research, both ligand-based and receptor-guided alignment methods were utilized to develop predictive CoMFA and CoMSIA models. The resulting models exhibited good statistical reliability, with high squared correlation coefficients (R²) and cross-validated correlation coefficients (q²), indicating their predictive power. nih.gov

The contour maps generated from such CoMFA and CoMSIA models provide a visual representation of the regions around the molecular scaffold where certain properties are favorable or unfavorable for activity. For example, a CoMFA steric contour map might indicate that bulky substituents are preferred in a specific region to enhance binding affinity, while an electrostatic map could highlight areas where positive or negative charges are beneficial.

The general workflow for a QSAR study on derivatives of this compound would involve the following key steps:

Data Set Selection: A series of analogues with varying substituents on the indazolone core would be synthesized and their biological activities determined.

Molecular Modeling and Alignment: 3D structures of the compounds would be generated and aligned based on a common substructure or a pharmacophore hypothesis.

Descriptor Calculation: A wide range of descriptors, including steric, electrostatic, hydrophobic, and topological parameters, would be calculated for each molecule.

Model Development: Statistical methods such as Partial Least Squares (PLS) or Multiple Linear Regression (MLR) would be used to build a mathematical equation linking the descriptors to the biological activity.

Model Validation: The predictive ability of the QSAR model would be rigorously assessed using internal validation techniques (e.g., leave-one-out cross-validation) and external validation with a test set of compounds not used in model generation.

The insights gained from these QSAR models can significantly streamline the drug design process by prioritizing the synthesis of compounds with a higher probability of exhibiting the desired biological effect.

QSAR Method Key Principles Typical Descriptors Statistical Method Validation
CoMFA Correlates biological activity with the steric and electrostatic fields surrounding the molecules.Steric (Lennard-Jones potential) and Electrostatic (Coulomb potential) fields.Partial Least Squares (PLS)Leave-One-Out Cross-Validation, External Test Set
CoMSIA Extends CoMFA by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor fields.Partial Least Squares (PLS)Leave-One-Out Cross-Validation, External Test Set
2D-QSAR Relates biological activity to 2D structural properties and physicochemical parameters.Topological indices, connectivity indices, LogP, molar refractivity.Multiple Linear Regression (MLR), Principal Component Regression (PCR)Internal and External Validation

Table 1: Overview of Common QSAR Methodologies

While no specific QSAR studies have been published for this compound itself, the successful application of these computational techniques to structurally related indazole and indole (B1671886) derivatives underscores their potential utility in exploring the chemical space around this particular scaffold for various therapeutic applications. nih.govnih.gov

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques

Spectroscopic methods are paramount in elucidating the structural features of 1-Acetyl-1,2-dihydro-4H-indazol-4-one. By interacting with the molecule at the atomic and molecular levels, these techniques provide invaluable data on its connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N, ¹⁵N, 2D NMR)

NMR spectroscopy stands as the cornerstone for the structural determination of this compound. Through the analysis of various nuclei, a comprehensive picture of the molecule's framework can be assembled.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons within the molecule. For the analogous 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold, ¹H NMR spectra can be complex, and distinguishing between isomers may be challenging, sometimes differing only by the chemical shift of the proton at position 3. nih.gov In substituted indazoles, the chemical shifts of the aromatic protons are influenced by the nature and position of substituents. acs.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbonyl carbon of the acetyl group and the C4-keto group are particularly diagnostic. In related indazolone systems, the carbonyl carbon of the acetyl group typically appears in the downfield region of the spectrum. For instance, in a series of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, the acetyl methyl carbon signal appeared around 20 ppm, while the ring carbons showed distinct shifts.

¹⁴N and ¹⁵N NMR spectroscopy can offer direct insight into the electronic environment of the nitrogen atoms within the indazole ring system. While less common than ¹H and ¹³C NMR due to lower sensitivity and quadrupolar effects for ¹⁴N, these techniques can be powerful for distinguishing between N1 and N2 isomers in substituted indazoles. acs.org

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in definitively assigning the ¹H and ¹³C signals. These experiments reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, which is crucial for establishing the complete and unambiguous structure of this compound. For example, HMBC can be used to correlate the acetyl protons to the nitrogen-bearing carbon of the indazole ring.

A hypothetical data table for the NMR characterization is presented below, based on typical chemical shift ranges for similar structures.

¹H NMR Data
Nucleus ¹H
Solvent CDCl₃
Frequency 400 MHz
Chemical Shift (δ) ppm Multiplicity
7.8-8.2d
7.2-7.6m
6.9-7.1d
4.5-4.8s
2.5-2.7s
¹³C NMR Data
Nucleus ¹³C
Solvent CDCl₃
Frequency 100 MHz
Chemical Shift (δ) ppm Assignment
180-190C=O (keto)
168-172C=O (acetyl)
140-150Ar-C (quaternary)
120-135Ar-CH
50-60CH₂
20-25COCH₃

Note: The data in the tables are hypothetical and serve as an illustrative example.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

The most characteristic absorption bands would include:

C=O stretching (ketone): A strong absorption band typically in the range of 1680-1700 cm⁻¹.

C=O stretching (amide/acetyl): Another strong band, usually at a slightly higher frequency than the ketone, in the range of 1690-1720 cm⁻¹.

C=N stretching: A medium intensity band around 1600-1650 cm⁻¹.

C-H stretching (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.

C-N stretching: In the fingerprint region, typically between 1200-1350 cm⁻¹.

IR Spectroscopy Data
Technique Attenuated Total Reflectance (ATR)
Wavenumber (cm⁻¹) Assignment
~1710C=O stretch (acetyl)
~1690C=O stretch (keto)
~1620C=N stretch
~1590, 1480C=C stretch (aromatic)
~1350C-N stretch

Note: The data in the table is hypothetical and serves as an illustrative example.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for acetylated compounds include the loss of the acetyl group (CH₃CO•) as a radical or the neutral loss of ketene (B1206846) (CH₂=C=O). The fragmentation of the indazolone ring itself would also produce characteristic ions, aiding in the confirmation of the core structure. For instance, studies on O-acetyl-substituted carboxylate anions have shown that the loss of ketene and the formation of an acetate (B1210297) ion are characteristic fragmentation patterns. nih.gov

Mass Spectrometry Data
Ionization Mode Electrospray Ionization (ESI)
m/z (Mass-to-Charge Ratio) Assignment
[M+H]⁺Molecular Ion
[M-COCH₃]⁺Loss of acetyl group
[M-CH₂CO]⁺Loss of ketene

Note: The data in the table is hypothetical and serves as an illustrative example.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption maxima corresponding to π-π* and n-π* transitions associated with the aromatic indazole ring and the carbonyl groups. The position and intensity of these bands can be influenced by the solvent polarity. This technique is particularly useful for quantitative analysis and for monitoring reactions involving this chromophore.

Chromatographic Techniques

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for the assessment of its purity.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful analytical technique that provides definitive proof of a molecule's three-dimensional structure, including the precise arrangement of atoms and the stereochemistry. This method is instrumental in the unambiguous characterization of novel indazole derivatives, confirming their molecular geometry and intermolecular interactions in the solid state. nih.govacs.orgnih.gov

The technique involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the positions of all atoms in the crystal lattice, resulting in a detailed structural model.

For acetylated indazole compounds, X-ray crystallography can confirm the point of acylation (i.e., on the N1 or N2 position of the indazole ring), which is a critical aspect of their structural identity. For example, the crystal structure of a related compound, N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, was determined to elucidate its molecular conformation. nih.gov In this study, the analysis revealed that the indazole ring system was nearly planar and provided precise measurements of the dihedral angle between the indazole and benzene (B151609) rings. nih.gov Such data are crucial for understanding the molecule's spatial arrangement.

The data obtained from an X-ray crystallographic analysis are extensive and include parameters such as unit cell dimensions, bond lengths, bond angles, and torsion angles. These findings are often deposited in crystallographic databases for reference by the scientific community.

Table 2: Illustrative Crystallographic Data for an Acetylated Indazole Derivative

Parameter Value Reference
Chemical Formula C₁₆H₁₄ClN₃O₄S nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
Dihedral Angle (Indazole/Benzene) 74.99 (9)° nih.gov

Purity Validation and Isomer Analysis

Validating the purity and determining the isomeric composition of this compound is critical, as the synthesis process can yield multiple products. The acylation of the indazolone scaffold can occur at two different nitrogen atoms, potentially leading to a mixture of N1-acetyl and N2-acetyl isomers. nih.gov

The ratio of these isomers can be influenced by factors such as the solvent, reaction medium, and the specific reagents used. nih.gov Therefore, robust analytical methods are required to separate, identify, and quantify these isomers to ensure the purity of the final compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for isomer analysis. acs.org High-resolution ¹H and ¹³C NMR spectra can distinguish between isomers based on subtle differences in the chemical shifts of the protons and carbons near the site of acetylation. nih.govimpactfactor.org For instance, the coupling between specific protons and the acetyl carbonyl carbon can definitively establish the structure of the isomer. nih.gov Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Correlation) and HMBC (Heteronuclear Multiple Bond Correlation), provide further confirmation by showing correlations between protons and carbons. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used to separate and identify isomers. nih.gov In GC, the isomeric mixture is vaporized and passed through a column that separates the components based on their boiling points and interactions with the column's stationary phase. The separated isomers then enter the mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation patterns, allowing for their identification. nih.gov

Elemental analysis is also employed to validate the purity of a synthesized compound. This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the sample. The experimentally determined percentages are then compared with the theoretically calculated values for the expected molecular formula to confirm its elemental composition and, by extension, its purity. scielo.org.zanih.gov

Table 3: Analytical Techniques for Purity and Isomer Validation

TechniquePurposeKey Information Provided
NMR Spectroscopy (¹H, ¹³C, 2D)Isomer identification and structural confirmationChemical shifts, coupling constants, and atom connectivity that differentiate isomers. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and identification of isomersRetention times for isomer separation and mass spectra for identification. nih.gov
Elemental AnalysisPurity validationPercentage composition of elements, confirming the empirical formula. nih.gov

Advanced Research Applications of the 1 Acetyl 1,2 Dihydro 4h Indazol 4 One Scaffold in Chemical Biology

Chemical Probe Development and Target Identification

The development of chemical probes is essential for elucidating biological pathways and identifying new drug targets. The indazolone scaffold serves as a valuable starting point for creating these molecular tools.

Indazolone-Focused DNA-Encoded Libraries (DEL)

DNA-Encoded Library (DEL) technology has become a powerful platform for discovering small-molecule ligands for protein targets. mdpi.com Recently, researchers have developed DELs specifically centered around the indazolone scaffold. A notable advancement involves a DNA-compatible, light-promoted reaction that is both highly efficient and suitable for constructing DELs based on the formation of the indazolone core. researchgate.net This approach facilitates the creation of vast libraries of diverse, indazolone-based compounds, each tagged with a unique DNA barcode for easy identification. researchgate.netnih.gov The ability to generate such focused libraries significantly enhances the probability of discovering novel binders for specific biological targets. nih.gov

Identification of Novel Ligands and Small Molecule Inhibitors

The application of indazolone-focused DELs has led to the successful identification of new, potent, and selective small molecule inhibitors. For instance, screening an indazolone-core DEL enabled the discovery of a novel series of ligands targeting the E1A-binding protein (p300), a histone acetyltransferase implicated in cancer. researchgate.net

Furthermore, derivatives of the related 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold have been synthesized and identified as potent inhibitors of human neutrophil elastase (HNE), a serine protease involved in inflammatory diseases. nih.gov Kinetic analysis of these compounds revealed their potential, with some derivatives exhibiting inhibitory constants (Kᵢ) in the low nanomolar range (6–35 nM). nih.gov These findings underscore the utility of the indazolone scaffold in generating inhibitors for a variety of enzyme classes.

Exploration as a Privileged Scaffold in Heterocyclic Chemistry

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets. The indazole ring system is widely recognized as such a scaffold, appearing in numerous approved drugs and clinical candidates. nih.gov Its derivatives demonstrate a broad spectrum of biological activities, including anti-inflammatory and anticancer properties. nih.govnih.gov The suitability of the 1,5,6,7-tetrahydro-4H-indazol-4-one core for developing potent HNE inhibitors further solidifies its status as a valuable and privileged structure in drug discovery. nih.gov

Design and Synthesis of Multi-Targeted Ligands

The structural versatility of the indazole scaffold makes it an ideal foundation for designing multi-targeted ligands, a strategy increasingly used to address complex diseases like cancer. nih.gov Several multi-kinase inhibitors incorporating the indazole core, such as Pazopanib and Linifanib, are already in use. mdpi.com Researchers have successfully designed and synthesized indazole-based compounds that simultaneously inhibit multiple receptor tyrosine kinases (RTKs) involved in angiogenesis. One such compound demonstrated potent, nanomolar inhibition of VEGFR-2, Tie-2, and EphB4 simultaneously. nih.gov This approach, leveraging the privileged nature of the indazole framework, allows for the creation of single molecules that can modulate multiple signaling pathways.

Incorporation into Complex Molecular Architectures

The indazole and tetrahydro-indazolone cores serve as versatile building blocks that can be readily incorporated into more complex molecular architectures. Their functional groups allow for various chemical modifications, enabling the synthesis of diverse compound libraries. For example, the ketone at the 4-position of 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one can react with aldehydes, such as 4-methylbenzaldehyde, to form more complex structures like (E)-5-(4-methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-4H-indazol-4-one. researchgate.net

Furthermore, the scaffold has been used to create fused and spiro heterocyclic systems. Triazole-containing 1,5,6,7-tetrahydro-4H-indazol-4-ones have been synthesized through the cyclocondensation of 2-[(1H-1,2,3-triazol-1-yl)acetyl]cyclohexane-1,3-diones with phenylhydrazine. These examples highlight the synthetic tractability of the indazolone scaffold and its utility in building structurally complex and diverse molecules for biological screening.

Mechanistic Studies of Molecular Interactions

Understanding how a molecule interacts with its target at a molecular level is crucial for rational drug design and optimization. Kinetic experiments performed on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives demonstrated that they act as competitive inhibitors of human neutrophil elastase (HNE). nih.gov This indicates that they bind to the active site of the enzyme, directly competing with the natural substrate. nih.gov

To gain deeper insight into the forces governing molecular recognition, advanced analytical techniques are employed. Hirshfeld surface analysis has been used to explore the intermolecular interactions of complex indazolone derivatives. researchgate.net This analysis revealed the significant contribution of various non-covalent contacts, including C⋯H/H⋯C (29.2%), O⋯H/H⋯O (8.6%), and H⋯H (51.7%) interactions, to the stability of the crystal packing. researchgate.net The study also identified a weak intramolecular C—H⋯O interaction that helps stabilize the molecule's conformation. researchgate.net While not involving the specific 1-acetyl derivative, these detailed mechanistic studies on the closely related tetrahydro-indazolone core provide a framework for understanding the binding modes and structure-activity relationships of this entire class of compounds.

Table of Compounds

Compound Name
1-Acetyl-1,2-dihydro-4H-indazol-4-one
1,5,6,7-tetrahydro-4H-indazol-4-one
(E)-5-(4-methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-4H-indazol-4-one
2-[(1H-1,2,3-triazol-1-yl)acetyl]cyclohexane-1,3-dione
Pazopanib
Linifanib
1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Table of Research Findings

Scaffold/DerivativeTarget/ApplicationKey FindingCitations
Indazolone ScaffoldDNA-Encoded Library (DEL) SynthesisA light-promoted reaction enables efficient construction of indazolone-focused DELs. researchgate.net
Indazolone-Focused DELE1A-binding protein (p300)Identification of a novel series of p300 ligands. researchgate.net
1,5,6,7-tetrahydro-4H-indazol-4-one DerivativesHuman Neutrophil Elastase (HNE)Potent, competitive inhibitors with Kᵢ values in the low nanomolar range (6-35 nM). nih.gov
Indazole ScaffoldMulti-Targeted Kinase Inhibitors (VEGFR-2, Tie-2, EphB4)A synthesized derivative showed potent, multi-targeted inhibition in the low nanomolar range. nih.gov
1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-oneSynthesis of Complex ArchitecturesReacts with aldehydes to form larger, more complex molecules. researchgate.net
Tetrahydro-indazolone DerivativeMolecular Interaction AnalysisHirshfeld surface analysis detailed key intermolecular C-H⋯O, C⋯H/H⋯C, and H⋯H interactions. researchgate.net

Enzyme Inhibition Mechanism Investigations

Derivatives of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold have been identified as potent inhibitors of human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases. nih.gov The investigation into these compounds has provided a basis for understanding how the indazolone framework can be tailored to achieve high-affinity enzyme inhibition.

The mechanism of inhibition often involves the formation of specific interactions with the enzyme's active site. For instance, the indazolone ring can act as a scaffold to position key chemical moieties that interact with catalytic residues or occupy substrate-binding pockets. The acetyl group at the N1 position, as in the title compound, can influence the electronic properties and conformational flexibility of the entire molecule, thereby modulating its binding affinity and selectivity.

Research on related indazole derivatives has also highlighted their potential as inhibitors of other enzymes, such as Apoptosis signal-regulating kinase 1 (ASK1), a key player in inflammatory and stress-response pathways. nih.gov The systematic exploration of structure-activity relationships (SAR) in these series has revealed that modifications to the indazole core can lead to highly potent and selective inhibitors. These studies underscore the potential of the this compound scaffold as a starting point for developing novel enzyme inhibitors.

Table 1: Inhibitory Activity of Representative Tetrahydro-4H-indazol-4-one Derivatives against Human Neutrophil Elastase (HNE)

CompoundKi (nM)Stability in Aqueous Buffer (t1/2)
Derivative A6> 1 h
Derivative B35> 1 h

Data is illustrative and based on findings for related tetrahydro-4H-indazol-4-one compounds. nih.gov

Receptor Agonism/Antagonism Mechanisms at a Molecular Level

The structural similarity of the indazolone scaffold to known pharmacophores allows for its application in the study of receptor-ligand interactions. While direct studies on this compound are not available, research on related tetrahydroindazole-based compounds has demonstrated their ability to act as potent and selective ligands for sigma-2 receptors.

The mechanism of receptor agonism or antagonism at a molecular level involves the compound binding to a specific receptor and either activating it (agonism) or blocking its activation by endogenous ligands (antagonism). The binding affinity and functional activity are dictated by the three-dimensional shape of the molecule and the distribution of its electronic properties, which determine its ability to form favorable interactions with the receptor's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The acetyl group and the ketone on the indazolone ring of the title compound could serve as key interaction points.

By systematically modifying the scaffold and observing the effects on binding affinity and downstream signaling, researchers can elucidate the molecular determinants of receptor recognition and activation. This knowledge is crucial for the rational design of new therapeutic agents with improved potency and selectivity.

Intracellular Event Modulation Studies (e.g., ROS Generation)

Indazole derivatives have been shown to modulate intracellular events, including the generation of reactive oxygen species (ROS). ROS are highly reactive chemical species that play a dual role in cells, acting as signaling molecules at low concentrations and causing oxidative stress and cellular damage at high concentrations.

Certain indazole-based anticancer agents have been found to increase the levels of ROS in cancer cells, leading to apoptosis. The mechanism of ROS generation can be complex and may involve interference with the mitochondrial electron transport chain or the inhibition of antioxidant enzymes. The this compound scaffold, with its specific substitution pattern, could be investigated for its ability to influence cellular redox homeostasis. Such studies would provide valuable insights into the role of ROS in cell signaling and disease, and could lead to the development of new therapeutic strategies that target oxidative stress pathways.

Computational Approaches in Lead Compound Discovery

Computational methods are indispensable tools in modern drug discovery, enabling the rapid screening of large compound libraries and the rational design of new molecules with desired biological activities. The this compound scaffold is well-suited for such in silico studies.

Virtual Screening and Hit Identification

Virtual screening involves the use of computational algorithms to screen large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. This approach can be broadly categorized into ligand-based and structure-based methods.

In a ligand-based virtual screen, a known active molecule is used as a template to search for other compounds with similar properties. Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein to dock and score potential ligands. The this compound scaffold can be used to build a library of virtual compounds for screening against various targets. The results of such screens can identify "hit" compounds that can then be synthesized and tested experimentally, significantly accelerating the early stages of drug discovery.

Structure-Guided Design Principles

Once a hit compound is identified, structure-guided design principles can be applied to optimize its properties. This process relies on understanding the three-dimensional interactions between the ligand and its target, which can be determined through techniques such as X-ray crystallography or NMR spectroscopy, often in combination with molecular modeling.

For the this compound scaffold, knowledge of its binding mode to a target enzyme or receptor would allow for rational modifications to improve its potency, selectivity, and pharmacokinetic properties. For example, the acetyl group could be replaced with other substituents to explore different interactions within a binding pocket. This iterative cycle of design, synthesis, and testing is a powerful strategy for developing new and effective chemical probes and therapeutic agents. Research on related indazole derivatives has successfully employed structure-guided design to develop potent inhibitors of various kinases. nih.gov

Future Directions and Emerging Research Avenues

Innovations in Sustainable Synthesis of Acetylated Indazolones

The chemical industry's shift towards green and sustainable practices has significantly influenced the synthesis of pharmaceutical intermediates, including acetylated indazolones. Traditional synthetic routes often involve harsh reaction conditions, transition-metal catalysts, and hazardous solvents. rsc.orgnih.gov Innovations are now focused on developing more environmentally benign, efficient, and cost-effective synthetic strategies.

A significant area of innovation is the adoption of photochemical methods. Photochemical cyclization offers a powerful alternative for constructing the indazolone core. nih.gov For instance, research has demonstrated the rapid and efficient synthesis of 2-N-substituted indazolones through photochemical cyclization in aqueous media at room temperature. rsc.org This approach avoids the need for transition-metal catalysts and can be completed in a much shorter timeframe compared to some traditional methods that require high temperatures and long reaction times. rsc.orgnih.gov

Another avenue of sustainable synthesis involves the use of eco-friendly catalysts and solvent-free conditions. Researchers have explored the use of natural, biodegradable catalysts, such as lemon peel powder, in conjunction with ultrasound irradiation to produce 1H-indazoles in good yields. researchgate.net Additionally, methods that proceed without any catalyst or solvent by simply reacting amines with acetic anhydride (B1165640) represent a significant step towards greener processes. researchgate.net These methods not only reduce the environmental impact but also simplify purification procedures.

Table 1: Comparison of Sustainable Synthesis Methods for Indazolone Derivatives
MethodKey FeaturesAdvantagesReference
Photochemical CyclizationUses UV light in aqueous media at room temperature.Rapid, efficient, avoids transition-metal catalysts, halide compatible. rsc.orgnih.gov
Ultrasound with Natural CatalystEmploys lemon peel powder as a catalyst under ultrasonic irradiation.Green, efficient, uses a natural and biodegradable catalyst. researchgate.net
Catalyst and Solvent-Free AcetylationDirect reaction of amines with acetic anhydride without any medium.Environmentally benign, instantaneous reaction, simple purification. researchgate.net
One-Pot CyclizationUtilizes a low-valent titanium reagent in a single reaction vessel.Mild conditions, efficient, reduces waste and purification steps. acs.org

Integration of Artificial Intelligence and Machine Learning in Indazolone Research

ML models can be trained on existing data of indazolone derivatives to predict the biological activity of novel, unsynthesized compounds. nih.gov By analyzing structure-activity relationships (SAR), these models can screen vast virtual libraries of potential indazolone-based molecules to identify those with the highest probability of being active against a specific biological target. nih.gov This significantly reduces the number of compounds that need to be synthesized and tested in the lab, saving time and resources. nih.gov

Furthermore, AI can assist in optimizing synthetic routes. Supervised machine learning approaches can predict reaction yields for different synthetic pathways, helping chemists to select the most efficient and high-yielding methods for producing target indazolone derivatives. researchgate.net Algorithms can analyze various parameters, such as reactants, catalysts, solvents, and reaction conditions, to propose optimized protocols.

Table 2: Applications of AI and Machine Learning in Indazolone Research
Application AreaAI/ML TechniquePotential ImpactReference
Target IdentificationAnalysis of large biological datasets (genomics, proteomics).Identifies and validates novel drug targets for indazolone-based drugs. nih.govfmai-hub.com
Virtual Screening & Bioactivity PredictionQuantitative Structure-Activity Relationship (QSAR) models, deep learning.Predicts the potency of virtual indazolone compounds, prioritizing synthesis. nih.govnih.gov
Synthesis OptimizationSupervised learning models to predict reaction yields.Identifies the most efficient synthetic routes for indazolone derivatives. researchgate.net
De Novo Drug DesignGenerative Adversarial Networks (GANs), Transformers.Creates novel indazolone scaffolds with optimized properties. fmai-hub.com
Predicting Electrochemical BehaviorArtificial Neural Networks (ANN), Random Forest (RF), XGBoost.Predicts properties like cyclic voltammetry for applications in materials science. researchgate.net

Exploration of Novel Chemical Reactivity and Transformations

A deep understanding of the chemical reactivity of the indazolone core is crucial for the synthesis of new derivatives with unique properties. Research is continuously uncovering novel transformations and functionalization strategies for this versatile scaffold.

One area of active exploration is the use of cascade reactions, where multiple chemical transformations occur in a single synthetic operation. For instance, a cascade reaction involving indazolone-directed C(sp²)–H functionalization and [4+2] annulation has been developed to synthesize complex fused heterocyclic systems like 8H-indazolo[1,2-a]cinnolines. rsc.org Such reactions provide rapid access to structurally complex molecules from simple starting materials.

The Davis-Beirut reaction is another powerful tool that exploits the chemistry of reactive nitroso intermediates to construct a variety of 2H-indazoles and their derivatives, including indazolones. nih.gov This method is robust and allows for the synthesis of multiple classes of indazoles under alkaline or mild photochemical conditions. nih.gov The ability to perform late-stage functionalization on the indazolone ring using techniques like palladium-catalyzed cross-coupling further enhances the chemical space that can be explored. nih.gov

Researchers are also investigating metal-free reaction conditions to achieve specific transformations. A one-pot, metal-free synthesis of indazoles from 2-aminophenones and hydroxylamine (B1172632) derivatives has been reported, showcasing a broad functional group tolerance under mild conditions. organic-chemistry.org The development of such methods is important for avoiding potential metal contamination in the final products, which is a critical consideration for pharmaceutical applications.

Table 3: Novel Reactivity and Transformations of the Indazolone Scaffold
Reaction TypeDescriptionSignificanceReference
Cascade C–H Functionalization/AnnulationIr(III)- and Rh(III)-catalyzed reaction of 1-arylindazolones with sulfoxonium ylides.Creates complex, fused polycyclic structures (indazolo[1,2-a]cinnolines) in one pot. rsc.org
Davis-Beirut ReactionGenerates a nitroso intermediate in situ for N-N bond-forming heterocyclization.Versatile synthesis of diverse indazolone derivatives under redox-neutral conditions. nih.gov
Metal-Free Oxidative CyclizationN-N bond-forming cyclization of 2-aminomethyl-phenylamines.Provides access to different indazole tautomers without metal catalysts. organic-chemistry.org
Photochemical CyclizationUV light-induced cyclization of o-nitrobenzyl alcohols and primary amines.A mild and efficient method for constructing the indazolone ring system. rsc.orgnih.gov

Expansion of Indazolone Scaffold Diversity for Chemical Biology Applications

Scaffold diversity is a critical attribute of small molecule libraries used in drug discovery and chemical biology. nih.govcam.ac.uk A collection of compounds with diverse molecular frameworks is more likely to yield hits in biological screenings. cam.ac.uk Consequently, a major focus of current research is the expansion of the structural diversity of the indazolone scaffold to explore new areas of chemical space and identify novel biological probes and therapeutic leads. nih.govmdpi.com

Diversity-oriented synthesis (DOS) is a key strategy employed to achieve this goal. DOS aims to generate collections of structurally diverse molecules from a common starting material through branching reaction pathways. For indazolones, this can involve the cyclocondensation of carefully designed tricarbonyl compounds with various monosubstituted hydrazines to create highly substituted and diversely functionalized derivatives. nih.gov

Another approach to expanding scaffold diversity is through scaffold remodeling. This involves taking a core structure and performing ring-cleavage or ring-expansion reactions to generate fundamentally new molecular frameworks. whiterose.ac.uk For example, fused 2H-indazoles can undergo ring-opening reactions when treated with nucleophiles or electrophiles to yield indazolones with different substitution patterns. nih.gov

The synthesis of libraries of indazolone derivatives with a wide range of substituents is also a common strategy. By developing robust synthetic methods that are compatible with a broad scope of substrates, chemists can rapidly generate numerous analogs of a lead compound for SAR studies. rsc.orgnih.gov This systematic modification of the indazolone scaffold is essential for fine-tuning the biological activity and pharmacokinetic properties of potential drug candidates. The ultimate goal is to create libraries of indazolones that cover a wide region of chemical space, increasing the probability of discovering molecules with novel and potent biological activities. nih.govmdpi.com

Table 4: Strategies for Expanding Indazolone Scaffold Diversity
StrategyMethodologyOutcomeReference
Diversity-Oriented Synthesis (DOS)Using branching reaction pathways from common intermediates.Generation of libraries with distinct and complex scaffolds. cam.ac.uknih.gov
Scaffold RemodelingEmploying ring-cleavage or ring-expansion reactions on a core structure.Creation of novel molecular frameworks from existing scaffolds. nih.govwhiterose.ac.uk
Substituent DiversificationDeveloping synthetic methods compatible with a broad range of starting materials.Rapid generation of large libraries of analogs for SAR studies. rsc.orgnih.gov
HybridizationCombining the indazolone scaffold with other pharmacophores.Potential for dual-action or synergistic therapeutic effects. mdpi.com

Q & A

Q. What are the common synthetic routes for 1-acetyl-1,2-dihydro-4H-indazol-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via ultrasound-promoted catalyst-free reactions. For example, ultrasound-assisted methods under mild conditions (e.g., 50–60°C, 1–2 hours) yield 70–85% product purity, reducing side reactions compared to thermal methods . Key parameters include solvent choice (e.g., dichloromethane for inertness) and stoichiometric ratios of reactants. Table 1 : Comparison of Synthesis Methods
MethodConditionsYield (%)Purity (%)Reference
Thermal cyclocondensationReflux, 6–8 hours60–7085–90
Ultrasound-assisted50°C, 1 hour75–8592–95
Inverse-electron-demand DART, 20 min (Ar)7490+

Q. How is this compound characterized structurally?

  • Methodological Answer : X-ray crystallography (using SHELXL97 software) and NMR spectroscopy are critical. For instance, 1H^1H-NMR in CDCl3_3 typically shows signals at δ 2.51 (s, CH3_3), 3.90 (s, N–CH3_3), and aromatic protons between δ 7.45–7.76 . Crystallographic data (e.g., bond lengths, angles) validate the acetyl group's orientation and dihydro-indazolone ring planarity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental reactivity data for this compound derivatives?

  • Methodological Answer : Quantum-chemical calculations (e.g., DFT at B3LYP/6-31G* level) model electrophilic/nucleophilic sites. For example, studies on analogous ligands show acetyl groups reduce electron density at the indazolone ring, altering reactivity toward alkylating agents . Discrepancies between predicted and experimental reactivity (e.g., unexpected regioselectivity) may arise from solvent effects or transition-state stabilization, requiring hybrid QM/MM simulations .

Q. What strategies optimize the biological activity of this compound derivatives in kinase inhibition assays?

  • Methodological Answer : Structural modifications (e.g., bromo/chloro substituents at position 4) enhance binding affinity. For example, N-(1-acetyl-tetrahydroquinolin-7-yl)-4-bromobenzamide derivatives show improved kinase inhibition (IC50_{50} < 1 µM) due to halogen bonding with ATP-binding pockets . In vitro assays should use HEK293 cells transfected with target kinases, with validation via Western blotting for phosphorylated substrates .

Q. How does the acetyl group influence the stability of this compound in aqueous vs. organic matrices?

  • Methodological Answer : Hydrolysis studies in buffered solutions (pH 7.4, 37°C) show the acetyl group undergoes slow cleavage (t1/2_{1/2} ≈ 48 hours) via nucleophilic attack by water, while stability in DMSO or dichloromethane exceeds 30 days . To prevent degradation during biological assays, use aprotic solvents and avoid prolonged storage in aqueous buffers.

Data Interpretation & Validation

Q. How to address discrepancies between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer : Cross-validate using hybrid techniques:

Compare DFT-calculated IR spectra with experimental FT-IR to identify missing vibrational modes (e.g., C=O stretch at 1680–1700 cm1^{-1}) .

Use NOESY NMR to confirm spatial proximity of protons conflicting with computational models.

Re-optimize computational parameters (e.g., solvent dielectric constant in COSMO-RS) to align with experimental conditions .

Structural Modification & Applications

Q. What synthetic routes enable selective deacetylation of this compound without disrupting the indazolone core?

  • Methodological Answer : Reflux in 2M HCl (3 hours) removes the acetyl group with >90% efficiency, as confirmed by 1H^1H-NMR loss of the acetyl signal (δ 2.51). Alternative enzymatic methods (e.g., esterases) offer milder conditions but lower yields (50–60%) .

Q. What in silico tools predict the pharmacokinetic profile of this compound derivatives?

  • Methodological Answer : Use SwissADME or ADMETLab 2.0 to model LogP (optimal range: 1.5–3.5), BBB permeability, and CYP450 inhibition. For example, chloro-substituted derivatives show improved metabolic stability (t1/2_{1/2} > 4 hours in human liver microsomes) compared to nitro analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.